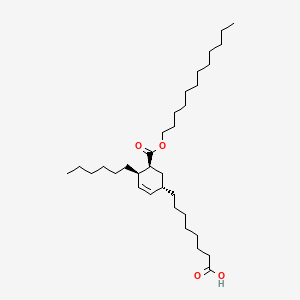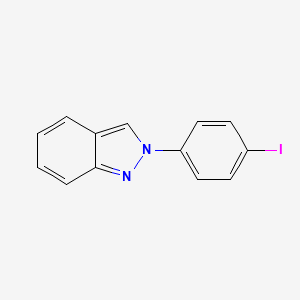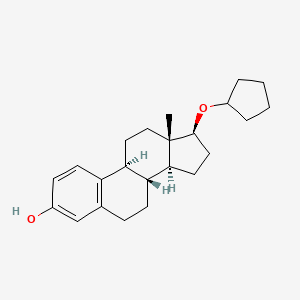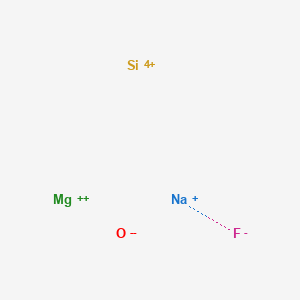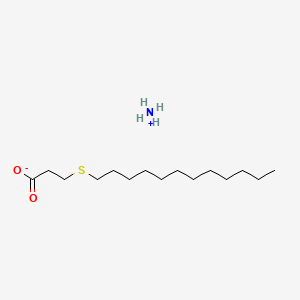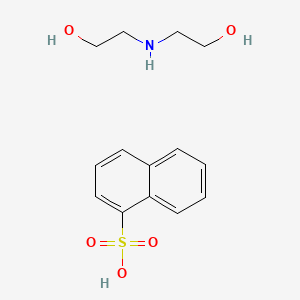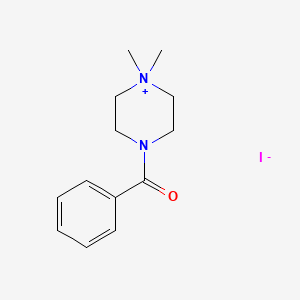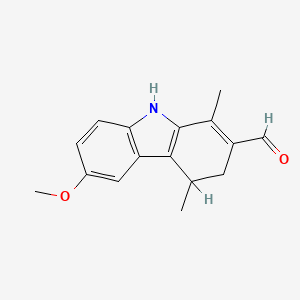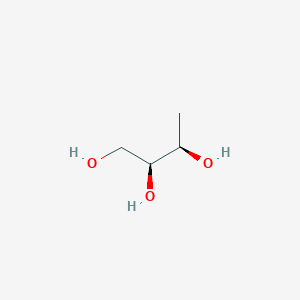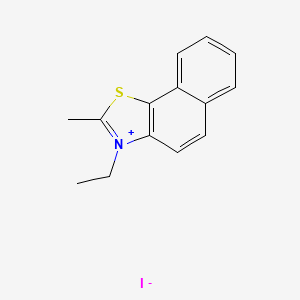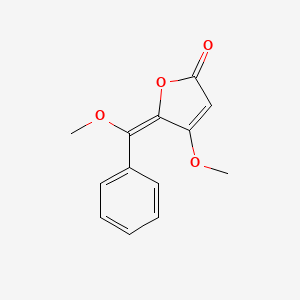
2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- is an organic compound with a complex structure that includes a furanone ring and methoxyphenylmethylene substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- typically involves the reaction of 4-methoxyphenylacetic acid with appropriate reagents to form the furanone ring. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of 4-methoxyphenylacetic acid with an aldehyde under basic conditions to form the intermediate, which then cyclizes to form the furanone ring.
Cyclization Reactions: The intermediate formed from the aldol condensation undergoes cyclization under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation and cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Shares structural similarities but differs in functional groups and reactivity.
4-Methoxyphenylacetic acid: A precursor in the synthesis of the target compound.
5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one: Another compound with a similar furanone ring structure.
Uniqueness
2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- is unique due to its specific substitution pattern and the presence of both methoxy and phenylmethylene groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
78819-23-5 |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(5Z)-4-methoxy-5-[methoxy(phenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C13H12O4/c1-15-10-8-11(14)17-13(10)12(16-2)9-6-4-3-5-7-9/h3-8H,1-2H3/b13-12- |
Clave InChI |
CVVJKMHDDJCIGC-SEYXRHQNSA-N |
SMILES isomérico |
COC\1=CC(=O)O/C1=C(/C2=CC=CC=C2)\OC |
SMILES canónico |
COC1=CC(=O)OC1=C(C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



